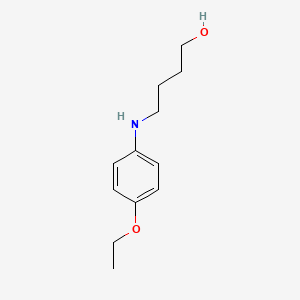

4-(4-Ethoxy-phenylamino)-butan-1-ol

Description

4-(4-Ethoxy-phenylamino)-butan-1-ol is a secondary alcohol featuring a butan-1-ol backbone substituted with a 4-ethoxyphenylamino group at the fourth carbon. This structure combines a polar hydroxyl group with an aromatic ethoxy-aniline moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

4-(4-ethoxyanilino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-15-12-7-5-11(6-8-12)13-9-3-4-10-14/h5-8,13-14H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJLICADXUMRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365153 | |

| Record name | 4-(4-Ethoxyanilino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-16-7 | |

| Record name | 4-(4-Ethoxyanilino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-phenylamino)-butan-1-ol typically involves the reaction of 4-ethoxyaniline with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Ethoxy-phenylamino)-butan-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-phenylamino)-butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-Ethoxy-phenylamino)-butanone.

Reduction: Formation of 4-(4-Ethoxy-phenylamino)-butane.

Substitution: Formation of various substituted phenylamino butanols depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

4-(4-Ethoxy-phenylamino)-butan-1-ol has been studied for its potential as a pharmaceutical intermediate. Its structural properties allow it to serve as a precursor in the synthesis of various therapeutic agents, particularly those targeting neurological disorders and cancer treatments. The compound's ability to interact with biological systems makes it a candidate for further exploration in drug formulation.

Case Study: Anticancer Activity

Research indicates that derivatives of 4-(4-Ethoxy-phenylamino)-butan-1-ol exhibit significant anticancer properties. In vitro studies have shown that these derivatives can inhibit cell proliferation in several cancer cell lines, suggesting their potential use in developing new anticancer therapies .

Cosmetic Formulations

Skin Care Products

The compound is increasingly utilized in cosmetic formulations due to its moisturizing properties. It acts as a humectant, helping to retain moisture in the skin. Its compatibility with various other cosmetic ingredients makes it an attractive option for formulators seeking to enhance the efficacy of skin care products.

Case Study: Moisturizing Creams

A study focusing on the formulation of moisturizing creams incorporated 4-(4-Ethoxy-phenylamino)-butan-1-ol and demonstrated improved hydration levels compared to control formulations. The experimental design used indicated that the compound significantly enhanced the sensory attributes and overall consumer acceptance of the product .

Material Science Applications

Polymer Chemistry

In material science, 4-(4-Ethoxy-phenylamino)-butan-1-ol is employed as a monomer in the synthesis of polymers. Its unique chemical structure contributes to the production of polymers with desirable mechanical and thermal properties.

| Application Area | Details |

|---|---|

| Polymer Synthesis | Used as a monomer for producing high-performance polymers. |

| Coatings | Acts as an additive to enhance the durability and flexibility of coatings. |

| Adhesives | Improves adhesion properties in various adhesive formulations. |

Analytical Chemistry

Laboratory Reagent

The compound serves as an important reagent in analytical chemistry, particularly in quality control processes within pharmaceutical manufacturing. Its role as a standard reference material allows for accurate calibration and validation of analytical methods.

Environmental Applications

Biodegradable Materials

Research is ongoing into the use of 4-(4-Ethoxy-phenylamino)-butan-1-ol in developing biodegradable materials. Its incorporation into polymer matrices could lead to environmentally friendly alternatives to traditional plastics.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-phenylamino)-butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Features and Substitutent Variations

The following table summarizes key structural differences among similar butan-1-ol derivatives:

Key Observations :

- Aromatic vs.

- Functional Group Diversity: The presence of ether (4-(n-heptyloxy)butan-1-ol ), fluorine (4-Fluoro-1-butanol ), and seleno groups (4-phenyl-2-(phenylseleno)-butan-1-ol ) alters reactivity and biological activity.

Biological Activity

4-(4-Ethoxy-phenylamino)-butan-1-ol, also known by its CAS number 356539-16-7, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethoxy group attached to a phenyl ring, which is further connected to a butanol chain through an amino group. This unique structure may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that 4-(4-Ethoxy-phenylamino)-butan-1-ol exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against specific cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The biological activity of 4-(4-Ethoxy-phenylamino)-butan-1-ol is believed to involve several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors, modulating their activity.

- Enzyme Modulation : It could inhibit enzymes that play crucial roles in cancer cell proliferation and survival.

Antiproliferative Activity

A study focused on the antiproliferative effects of various compounds similar to 4-(4-Ethoxy-phenylamino)-butan-1-ol demonstrated significant activity against MCF-7 breast cancer cells. The IC50 values for related compounds ranged from 10 to 33 nM, indicating potent effects on cell viability and proliferation .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 9h | 10 | MCF-7 |

| 9q | 23 | MDA-MB-231 |

| CA-4 | 3.9 | MCF-7 |

Enzyme Inhibition Studies

Research has shown that derivatives of phenylamino compounds can inhibit specific enzymes such as MEK (Mitogen-Activated Protein Kinase Kinase), which is crucial in cancer signaling pathways. The stability and potency of these compounds make them attractive candidates for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the biological implications of compounds similar to 4-(4-Ethoxy-phenylamino)-butan-1-ol:

- Case Study on MCF-7 Cells : A study demonstrated that treatment with phenylamino derivatives led to cell cycle arrest in the G2/M phase and induced apoptosis, showcasing their potential as anticancer agents .

- Stability Studies : Stability assessments indicated that related compounds maintained their efficacy under various pH conditions, suggesting favorable pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.